molecular formula C15H10Cl2N2O2 B580033 Lorazepam-D4 CAS No. 84344-15-0

Lorazepam-D4

Cat. No.: B580033
CAS No.: 84344-15-0
M. Wt: 325.181
InChI Key: DIWRORZWFLOCLC-RHQRLBAQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorazepam-D4 involves the incorporation of deuterium atoms into the lorazepam molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

Lorazepam-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinazolinone derivatives, while reduction can yield hydroxylated products .

Mechanism of Action

Lorazepam-D4, like lorazepam, exerts its effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neuron at several sites within the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions. The influx of chloride ions results in hyperpolarization and stabilization of the neuronal membrane, leading to sedative, anxiolytic, and anticonvulsant effects .

Comparison with Similar Compounds

Lorazepam-D4 is compared with other deuterated benzodiazepines and non-deuterated analogs:

Unique Features

This compound’s uniqueness lies in its deuterium atoms, which provide distinct advantages in mass spectrometry by reducing background noise and improving the accuracy of quantification .

List of Similar Compounds

Properties

IUPAC Name

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWRORZWFLOCLC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016159
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84344-15-0
Record name Lorazepam-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in dichloromethane (600 ml). The suspension was heated to about 40° C. for 1 hour with rapid stirring and then cooled to 10° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with dichloromethane (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85.5 g, 90%).
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
90%

Synthesis routes and methods II

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of ethyl acetate and toluene (400 ml). The suspension was heated to 60° C. for 1 hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam. The lorazepam crystals were then washed with ethyl acetate (20 ml) and dried under 65 mm Hg vacuum at about 50° C. for about two hours to give crystalline lorazepam (83 g) in 88% yield.
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
88%

Synthesis routes and methods III

Procedure details

Lorazepam ethanol solvate (100 g) was suspended in a 1:1 mixture of dichloromethane and toluene (600 ml). The suspension was then heated to 25 ° C. for one hour and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with toluene (20 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 90%)
Name
Lorazepam ethanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
lorazepam
Yield
90%

Synthesis routes and methods IV

Procedure details

Lorazepam methanol solvate (100 g) was suspended in ethyl acetate (400 ml). The suspension was heated to 60° C. for one hour with rapid stirring and then cooled to 15° C. The suspension was filtered to recover the lorazepam crystals. The crystals were washed with ethyl acetate (50 ml) and dried at 50° C. under 65 mm Hg vacuum for two hours to give crystalline lorazepam (85 g, 80%).
Name
Lorazepam methanol
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
lorazepam
Yield
80%
Customer
Q & A

Q1: Why is Lorazepam-D4 used as an internal standard for Lorazepam analysis?

A1: this compound is a deuterated analog of Lorazepam, meaning it possesses the same chemical structure with the exception of four hydrogen atoms replaced by deuterium (heavy hydrogen) atoms. This isotopic substitution doesn't significantly alter its chemical behavior but results in a different mass-to-charge ratio detectable by mass spectrometry. [, ]

    Q2: What analytical methods utilize this compound for Lorazepam quantification?

    A2: The provided research highlights the use of this compound in gas chromatography-mass spectrometry (GC-MS) for Lorazepam quantification. [, ] In this technique, Lorazepam and this compound are extracted from the biological sample (e.g., urine, hair), derivatized if necessary, separated based on their chemical properties in the gas chromatograph, and finally detected and quantified by the mass spectrometer based on their unique mass-to-charge ratios.

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